

# physical and chemical properties of allyl carbamate

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## Compound of Interest

Compound Name: *Allyl carbamate*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Allyl Carbamate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **allyl carbamate**. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.

## Core Physical and Chemical Properties

**Allyl carbamate**, with the chemical formula  $C_4H_7NO_2$ , is a versatile chemical intermediate.<sup>[1]</sup>  
<sup>[2]</sup> Its physical and chemical characteristics are summarized below.

Table 1: Physical Properties of **Allyl Carbamate**

Property	Value	Source(s)
Molecular Formula	C4H7NO2	[1][3][4]
Molecular Weight	101.10 g/mol	[1][2][3][4]
Appearance	Colorless liquid	[2]
Odor	Pungent	[2]
Melting Point	19-21 °C	[5]
Boiling Point	207-208 °C at 760 mmHg	[1][5]
Density	1.044 - 1.077 g/cm <sup>3</sup> at 25 °C	[1][2]
Refractive Index	1.441 - 1.454 at 20 °C	[1][2]
Flash Point	100 - 112.3 °C	[1][2]
Vapor Pressure	0.218 mmHg at 25 °C	[1]
Solubility	Insoluble in water; Soluble in many organic solvents	[2]

Table 2: Chemical and Safety Information

Identifier	Value	Source(s)
CAS Number	2114-11-6	[1][3]
InChIKey	OCAAZRFBJBEPVPS-UHFFFAOYSA-N	[3][5]
Canonical SMILES	<chem>C=CCOC(=O)N</chem>	[5][6]
Stability	Stable under recommended storage conditions	[1]
Hazard Statements	H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life)	[1]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **allyl carbamate**.

Table 3: Spectroscopic Data for **Allyl Carbamate** Derivatives

Spectroscopy	Derivative	Observed Peaks/Shifts	Source(s)
<sup>1</sup> H NMR	(E)-Hex-2-en-1-yl carbamate	(400 MHz, CDCl <sub>3</sub> ) δ 5.77 (dt, 1H), 5.57 (dt, 1H), 4.67 (brs, 2H), 4.50 (d, 1H), 2.03 (q, 2H), 1.41 (sextet, 2H), 0.90 (t, 3H)	[7]
<sup>13</sup> C NMR	(E)-Hex-2-en-1-yl carbamate	(125 MHz, CDCl <sub>3</sub> ) δ 156.7, 136.2, 124.2, 65.9, 34.3, 22.0, 13.6	[7]
IR	(E)-Hex-2-en-1-yl carbamate	(neat) ν 3435, 3335, 1683 cm <sup>-1</sup>	[7]
<sup>1</sup> H NMR	(Z)-3-Phenylallyl carbamate	(400 MHz, CDCl <sub>3</sub> ) δ 7.42-7.17 (m, 5H), 6.66 (d, 1H), 5.82 (dt, 1H), 4.85 (dd, 2H), 4.67 (brs, 2H)	[7]
<sup>13</sup> C NMR	(Z)-3-Phenylallyl carbamate	(75 MHz, CDCl <sub>3</sub> ) δ 156.6, 136.0, 132.7, 128.7, 128.4, 127.5, 126.1, 62.1	[7]
IR	(Z)-3-Phenylallyl carbamate	(neat) ν 3480, 3345, 1715, 1385, 1321 cm <sup>-1</sup>	[7]

## Chemical Reactivity and Behavior

The carbamate group is a key structural motif in many approved drugs and is noted for its good chemical and proteolytic stability.[8] The reactivity of **allyl carbamate** is influenced by both the allylic group and the carbamate functionality.

- **Reactions with Electrophiles:** Allylic carbamates can react with electrophiles, with substitution occurring at the carbon atom alpha or gamma to the carbamate group.[9] Steric factors, such as the bulk of substituents on the carbamate and the incoming electrophile, play a fundamental role in the reaction's success.[9]
- **Nucleophilic Substitution:** Certain allylic carbamates react with oxygen nucleophiles to yield allylic ethers, accompanied by the elimination of the carbamate group.[9]
- **Protecting Group Chemistry:** The allyloxycarbonyl (Alloc) group, derived from **allyl carbamate**, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[10] Its removal (deprotection) is typically achieved under mild conditions using a palladium catalyst.[10][11]
- **Rearrangement Reactions:** **Allyl carbamates** can undergo dehydration to form allyl cyanates, which then instantaneously rearrange to allyl isocyanates.[12] This sequence is a valuable method for the enantioselective synthesis of allyl amine derivatives.[12]
- **Domino Reactions:** In the presence of a Rh(III) catalyst, **allyl carbamates** can participate in domino C-H activation and (4+1) annulation reactions, where the **allyl carbamate** acts as a C1-synthon.[13][14]

## Experimental Protocols

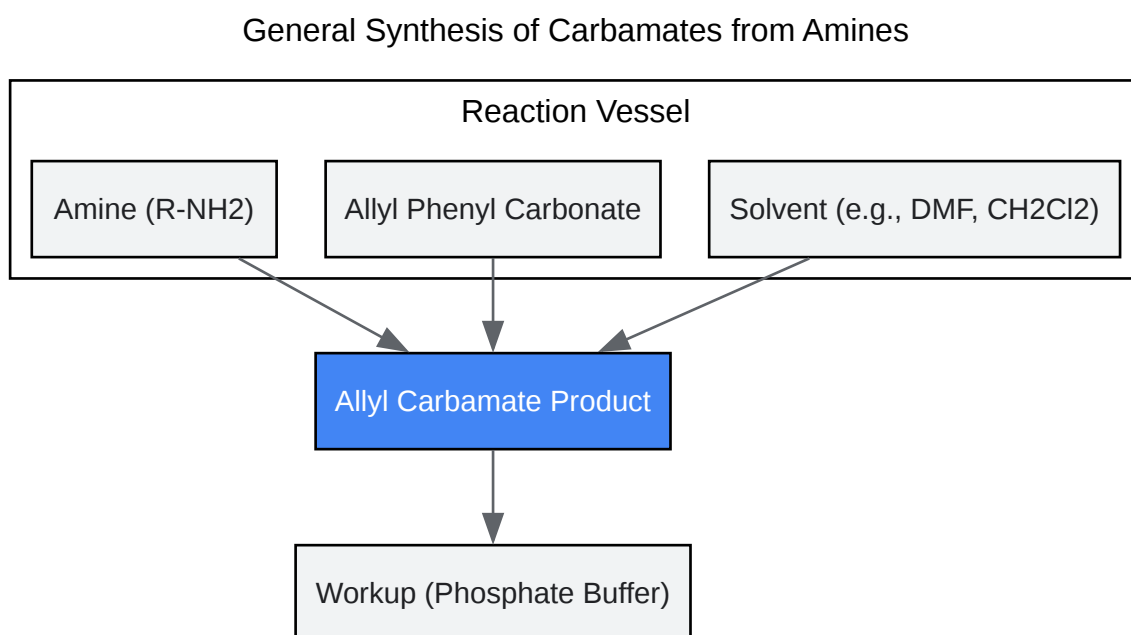
### Synthesis of Allyl Carbamate Derivatives

A general procedure for the carbamate protection of polyamines using alkyl phenyl carbonates, which can be adapted for **allyl carbamate**, involves the following steps:

- **Reaction Setup:** Dissolve the amine (0.05 mol) in a suitable solvent such as DMF (50 mL) or CH<sub>2</sub>Cl<sub>2</sub> (100 mL).
- **Reagent Addition:** Add the appropriate alkyl phenyl carbonate (1.1 equivalents per primary amino group). For **allyl carbamate** synthesis, allyl phenyl carbonate would be used.

- Reaction: Stir the mixture overnight at room temperature.
- Workup: Pour the reaction mixture into a phosphate buffer to precipitate the product. The product can then be isolated and purified.[15]

Another common method is the reaction of an isocyanate with the corresponding allyl alcohol.  
[16]



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Caption: General workflow for the synthesis of carbamates.

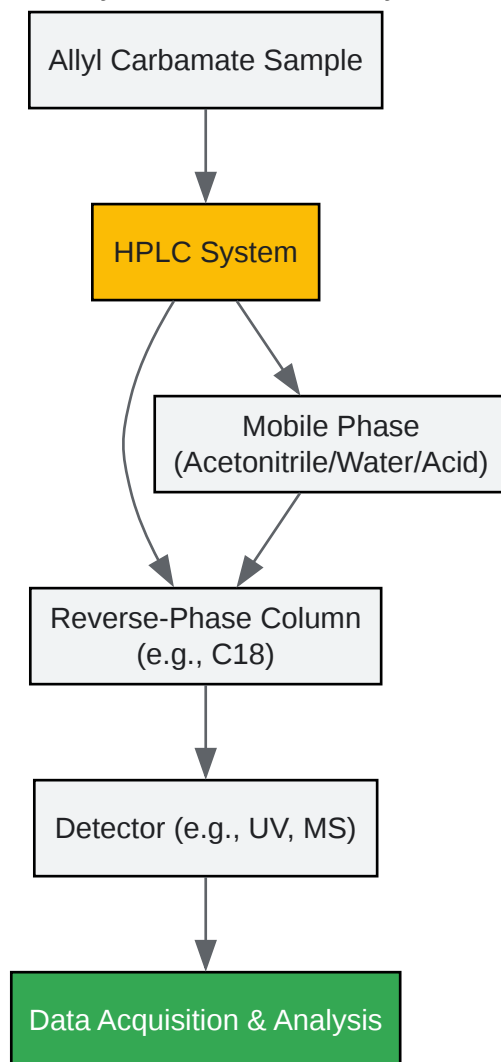
## Analysis by High-Performance Liquid Chromatography (HPLC)

**Allyl carbamate** can be analyzed using reverse-phase (RP) HPLC with simple conditions.

- Column: Newcrom R1 or a standard C18 column can be used.[3]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. [3] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

- Application: This method is scalable and suitable for isolating impurities in preparative separation and for pharmacokinetic studies.[3]

## HPLC Analysis Workflow for Allyl Carbamate



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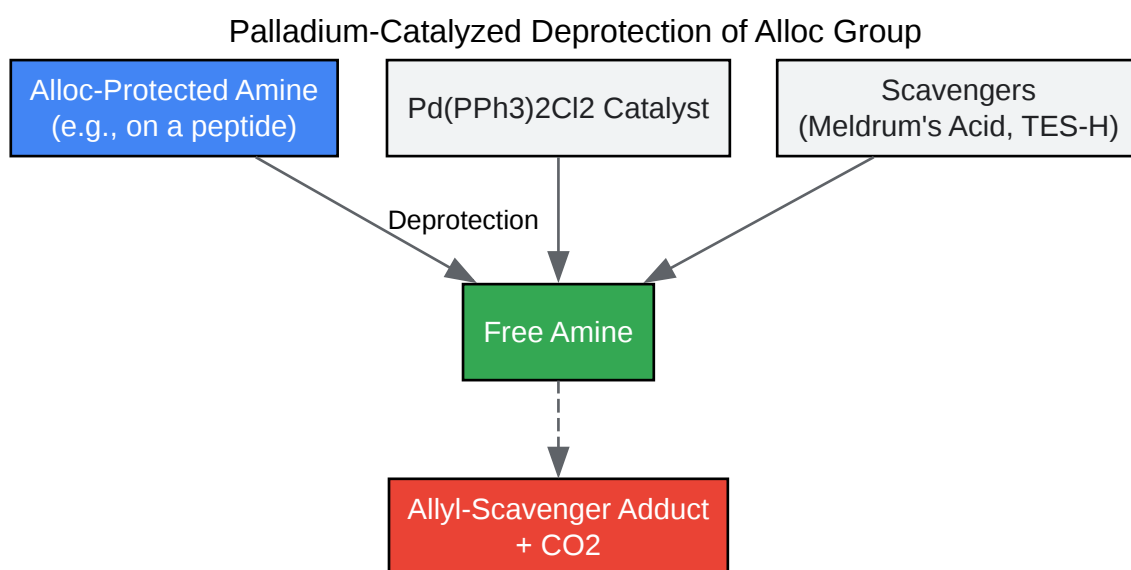
Caption: Workflow for the HPLC analysis of **allyl carbamate**.

## Deprotection of the Allyloxycarbonyl (Alloc) Group

The Alloc group is a valuable amine protecting group. A modern, reliable protocol for its removal has been developed.

- Catalyst System: An air-stable  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  catalyst is used.[11]

- Reagents: Meldrum's acid (MA) and a silane such as triethylsilane (TES-H) are employed as scavengers.[11]
- Conditions: The reaction can be performed in an open flask at ambient or slightly elevated temperatures (e.g., 50 °C), often with short reaction times (10-20 minutes).[11][17]
- Advantages: This protocol provides high yields, avoids N-allylated byproducts, and is suitable for both in-solution and on-resin peptide synthesis.[11][17]



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Caption: Key components in the deprotection of an Alloc-protected amine.

## Safety and Handling

**Allyl carbamate** is harmful if swallowed and causes serious eye irritation.[1][2] It is also very toxic to aquatic life.[1][2] When handling this compound, appropriate personal protective equipment, including gloves and eye protection, should be worn.[2][18] Work should be conducted in a well-ventilated area.[2][18] Store in a cool, dry, and well-ventilated place away from ignition sources.[2]

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